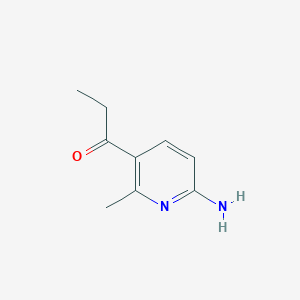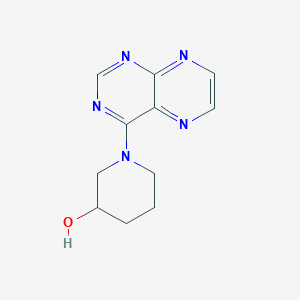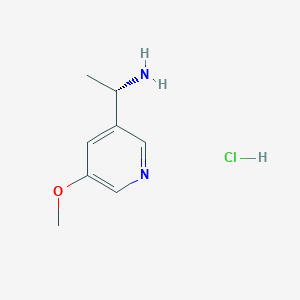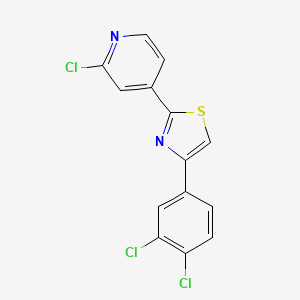
2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane is an organic compound that features a thiophene ring substituted with an ethynyl group at the 5-position and a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane typically involves the Sonogashira coupling reaction. This reaction is performed between a halogenated thiophene derivative and an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its antimicrobial and antiviral activities.
Industry: Utilized in the development of organic electronic materials and polymers.
作用机制
The mechanism of action of 2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane largely depends on its application. For instance, in antimicrobial activity, the compound may interact with bacterial cell membranes or enzymes, disrupting their function. In bioimaging, its fluorescent properties allow it to be used as a probe to visualize cellular components .
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like 2-bromo-5-ethynylthiophene and 2-ethynylthiophene share structural similarities.
Dioxolane derivatives: Compounds such as 2-(2-thienyl)-1,3-dioxolane.
Uniqueness
2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane is unique due to the combination of the ethynyl group and the dioxolane ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
属性
分子式 |
C9H8O2S |
|---|---|
分子量 |
180.23 g/mol |
IUPAC 名称 |
2-(5-ethynylthiophen-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H8O2S/c1-2-7-3-4-8(12-7)9-10-5-6-11-9/h1,3-4,9H,5-6H2 |
InChI 键 |
KKYUKBKZKWXYCX-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(S1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B11800049.png)


![1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800066.png)

![2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11800071.png)


